Lanreotide acetate (108736-35-2 free base)

Description

Historical Development and Research Trajectory of Lanreotide (B11836) as a Somatostatin (B550006) Analog

The discovery of the 14-amino acid neuropeptide somatostatin in 1973, initially identified as a growth hormone-inhibiting hormone, paved the way for the development of synthetic analogs. researchgate.net Native somatostatin has a very short half-life, limiting its therapeutic potential. wikipedia.org This led researchers to synthesize analogs with much longer half-lives, such as octreotide (B344500) and lanreotide. researchgate.net Lanreotide was developed by Ipsen Pharmaceuticals and was first marketed in France in 1994. google.com It received approval from the U.S. Food and Drug Administration (FDA) on August 30, 2007. nih.govdrugbank.com

The research trajectory of lanreotide has been marked by significant advancements in its formulation to prolong its duration of action. bachem.com The initial formulations were sustained-release microparticle systems that required intramuscular injections every 7 to 14 days. nih.govnih.gov A major innovation was the development of a supersaturated aqueous gel formulation, known as Autogel or Depot, which relies on the self-assembly of lanreotide molecules. bachem.comnih.gov This depot formulation allows for a more sustained release of the drug and is administered via deep subcutaneous injection. droracle.ai

Key clinical trials have defined lanreotide's research path. The Controlled Study of Lanreotide Antiproliferative Response in Neuroendocrine Tumors (CLARINET) was a pivotal phase III trial that demonstrated lanreotide's ability to significantly prolong progression-free survival in patients with gastroenteropancreatic neuroendocrine tumors (GEP-NETs). aacrjournals.orgyoutube.com This study provided high-level evidence for its antiproliferative effects. nih.gov The open-label extension of the CLARINET study further confirmed these findings, showing a median progression-free survival of approximately 33 months in the lanreotide group. nih.govyoutube.com Another significant study, the ELECT trial, showed that lanreotide was effective in controlling symptoms of carcinoid syndrome, regardless of prior treatment with octreotide. ascopubs.org

Academic Significance within Peptide Chemistry and Molecular Pharmacology

Lanreotide holds considerable significance in the fields of peptide chemistry and molecular pharmacology due to its unique structural and functional properties.

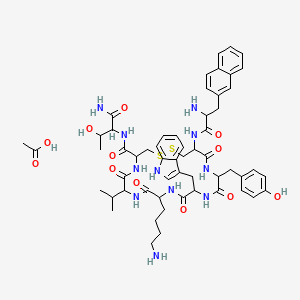

Peptide Chemistry: Lanreotide is a cyclic octapeptide with a disulfide bridge between two cysteine residues. bachem.com Its structure includes unnatural amino acids, such as D-naphthylalanine and D-Tryptophan, which contribute to its stability and prolonged activity. pnas.org The synthesis of lanreotide is a complex process, typically involving solid-phase peptide synthesis (SPPS) to assemble the linear peptide chain, followed by an oxidation step to form the critical disulfide bond. google.comrsc.org

A remarkable and extensively studied characteristic of lanreotide is its ability to spontaneously self-assemble in water into well-defined, hollow nanotubes with a uniform diameter of approximately 24.4 nm. wikipedia.orgpnas.org This self-assembly process is a key feature of its long-acting depot formulation. nih.gov The process begins with the noncovalent dimerization of peptide molecules, which then form open ribbons that eventually close to create the nanotube structure. taylorandfrancis.com This phenomenon is a fascinating example of biomimetic self-organization and has made lanreotide a model system for biophysical studies of peptide self-assembly. nih.govnih.gov The molecular packing and the forces driving this assembly, including hydrophobic effects and electrostatic interactions, are areas of active investigation. nih.gov Recent studies using cryo-electron microscopy (cryo-EM) have revealed an unexpected complexity in the nanotube structure, showing eight different conformations of the peptide within the asymmetric unit. pnas.org

Molecular Pharmacology: From a molecular pharmacology perspective, lanreotide is a potent somatostatin receptor agonist. nih.gov It exerts its effects by binding with high affinity to specific subtypes of somatostatin receptors (SSTRs), primarily SSTR2 and SSTR5. droracle.aidrugbank.comdroracle.ai The activity at these receptors is believed to be the primary mechanism for its inhibitory actions. droracle.ai

The binding of lanreotide to SSTRs on target cells initiates a cascade of intracellular signaling events. These include the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov It also involves the activation of ion currents, such as potassium (K+) and calcium (Ca2+), which causes hyperpolarization of the cell membrane and inhibits hormone secretion. nih.govdrugbank.com Furthermore, the activation of SSTRs by lanreotide can induce cell cycle arrest and apoptosis, which underlies its antiproliferative effects on tumors. nih.govdrugbank.com Lanreotide has been shown to inhibit the secretion of a wide range of hormones, including growth hormone (GH), insulin, glucagon, and various gastrointestinal hormones. nih.govdroracle.ai

Current Research Landscape and Future Directions for Lanreotide Acetate (B1210297)

The current research landscape for lanreotide acetate is focused on expanding its therapeutic applications, understanding its mechanisms in greater detail, and exploring its use in combination with other agents.

Current Research: Lanreotide is established for its antiproliferative effects in unresectable, well- or moderately-differentiated, locally advanced or metastatic GEP-NETs to improve progression-free survival. drugbank.comnih.gov It is also a cornerstone in the management of acromegaly, a condition caused by excess growth hormone. drugbank.comwikipedia.org Ongoing research continues to evaluate its effectiveness and tolerability in real-world clinical practice, often confirming the results seen in pivotal trials like CLARINET. nih.gov

A significant area of current investigation is the effect of lanreotide on the immune system. Studies are exploring the molecular pharmacodynamics of lanreotide on immune cells, suggesting that it may have significant effects on immune function that correlate with treatment response in NET patients. nih.gov Another active research area is its use in combination therapies. For instance, the phase II SONNET study investigated lanreotide in combination with the chemotherapeutic agent temozolomide (B1682018) for progressive pancreatic and intestinal neuroendocrine tumors, showing clinical benefit in this patient population. oup.com Research is also assessing different dosing intervals and their impact on disease control. researchgate.net

Future Directions: Future research is likely to follow several key trajectories. There is interest in investigating the use of lanreotide in NETs originating from other locations beyond the gastroenteropancreatic system. nih.gov The development of new formulations that could further improve patient convenience and compliance remains a possibility. bachem.com

A major focus for the future will be the continued exploration of combination therapies. Follow-up studies to trials like CLARINET are looking at the durability of lanreotide's effects and its effectiveness when combined with other molecular therapies. aacrjournals.org Understanding the molecular basis of resistance to somatostatin analogs is another critical area that could lead to strategies to overcome it. Additionally, the role of lanreotide as a maintenance therapy after first-line treatment in aggressive neuroendocrine tumors is being evaluated and shows encouraging results that warrant further confirmation. researchgate.net The unique self-assembling properties of lanreotide may also inspire the development of novel sustained-release formulations for other peptide-based therapeutics. nih.gov

Properties

IUPAC Name |

acetic acid;10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-naphthalen-2-ylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H69N11O10S2.C2H4O2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;1-2(3)4/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXPIBGCLCPUHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H73N11O12S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1156.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Peptide Chemistry and Synthesis of Lanreotide Acetate

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Lanreotide (B11836)

Solid-Phase Peptide Synthesis (SPPS) represents a cornerstone in the production of synthetic peptides like Lanreotide. This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin support. nih.gov The key advantage of SPPS is the ability to drive reactions to completion by using an excess of reagents, which can then be easily removed by simple filtration and washing, thus avoiding complex purification of intermediate products. nih.gov

Fmoc-Based SPPS Techniques in Lanreotide Synthesis

The most prevalent SPPS strategy for Lanreotide synthesis employs Fluorenylmethyloxycarbonyl (Fmoc) chemistry. nih.govgoogleapis.com This approach offers the advantage of milder deprotection conditions compared to the harsher acid treatments required in older Boc/Benzyl strategies, making it compatible with a wider range of sensitive amino acids and post-translational modifications. nih.govaltabioscience.com

The synthesis begins with a solid support, such as Rink Amide AM resin, which allows for the generation of a C-terminal amide upon final cleavage, a characteristic feature of Lanreotide. rsc.orggoogle.com The process follows a series of iterative cycles:

Deprotection: The Fmoc protecting group on the N-terminal amino acid of the resin-bound peptide is removed, typically using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). rsc.org

Activation and Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and then added to the deprotected peptide-resin to form a new peptide bond. nih.gov

Washing: Excess reagents and byproducts are washed away.

This cycle is repeated until the full linear octapeptide sequence of Lanreotide is assembled on the resin. rsc.org

On-Resin Peptide Cyclization Strategies for Lanreotide Disulfide Bond Formation

A critical step in Lanreotide synthesis is the formation of the intramolecular disulfide bond between the two cysteine residues, which creates the cyclic structure essential for its biological activity. bachem.com Performing this cyclization while the peptide is still attached to the solid support—a technique known as on-resin cyclization—offers significant advantages. The resin matrix provides a "pseudo-dilution" environment, where the attached peptide chains are isolated from one another, thereby favoring intramolecular cyclization and minimizing the formation of intermolecular dimers and oligomers. researchgate.net This contrasts with solution-phase cyclization, which often requires highly dilute conditions and can be time-consuming. nih.gov

Various oxidizing agents can be used for on-resin disulfide bond formation, including iodine, DMSO, and air oxidation. googleapis.comgoogle.com A particularly efficient method developed for Lanreotide and its epimers involves an iodine-persulfate (I₂-S₂O₈²⁻) system in a DMF:water mixture. nih.gov This technique has been shown to achieve excellent disulfide conversion yields of over 90% in as little as 15 minutes, offering a clean and rapid alternative to traditional methods. nih.govrsc.org

Solution-Phase Peptide Synthesis Approaches for Lanreotide

While SPPS is highly effective, solution-phase synthesis (also known as liquid-phase synthesis) is often considered more economical and suitable for large-scale industrial production. google.comneulandlabs.com This method involves synthesizing the peptide in a homogenous solution. For a peptide of Lanreotide's size, this is typically achieved through a fragment condensation strategy.

A notable example is a 4+4 fragment condensation process. google.com In this approach, two separate, protected tetrapeptide fragments are synthesized independently.

Fragment A: H-Lys(Boc)-Val-Cys(Trt)-Thr-NH₂

Fragment B: Boc-D-Nal-Cys(Trt)-Tyr-D-Trp-OH

These two fragments are then coupled together in an organic solvent using a coupling agent and a base to form the full, protected linear octapeptide. google.com This is followed by a series of steps in solution: deprotection of the side chains, oxidation to form the disulfide bridge, and finally, treatment with acetic acid to yield Lanreotide acetate (B1210297). google.com A key advantage of this approach is that many of the intermediates can be isolated as solids, simplifying purification and avoiding laborious chromatographic steps. google.com

Hybrid Solid-Phase and Solution-Phase Synthesis Methodologies for Lanreotide

Hybrid synthesis methodologies combine the advantages of both SPPS and solution-phase techniques to optimize the production of complex peptides like Lanreotide. neulandlabs.com In a typical hybrid approach, smaller peptide fragments are first synthesized efficiently using automated SPPS. These fragments are then cleaved from the resin, purified, and subsequently coupled together in solution to form the final peptide. google.com

One patented hybrid method for Lanreotide involves the solid-phase synthesis of a C-terminal hexapeptide (a peptide with six amino acids) and the liquid-phase synthesis of an N-terminal dipeptide (a peptide with two amino acids). google.com The two fragments are then condensed to form the full-length peptide. This strategy can mitigate the challenges of decreasing yields in SPPS as the peptide chain grows longer while still leveraging the speed and efficiency of solid-phase methods for creating the building blocks. neulandlabs.com

| Methodology | Description | Key Advantages | Key Challenges |

|---|---|---|---|

| Fmoc-SPPS | Stepwise synthesis of the peptide on an insoluble resin support using Fmoc protecting groups. | - High efficiency for long peptides

| - High cost of reagents and resins for large scale

|

| Solution-Phase Synthesis | Synthesis of peptide fragments in solution, followed by coupling to form the final product. | - More economical for large-scale production

| - Risk of racemization

|

| Hybrid Synthesis | Combines SPPS for fragment creation with solution-phase for fragment coupling. | - Balances efficiency and cost

| - Requires expertise in both techniques

|

Synthesis and Characterization of Lanreotide Epimers

During peptide synthesis, racemization—the conversion of an L-amino acid to a D-amino acid at a chiral center—can occur, leading to the formation of epimeric impurities. nih.gov These epimers are isomers that may have different biological activities and must be carefully controlled and characterized. To properly identify and quantify these impurities, it is essential to first synthesize them as reference standards. nih.govrsc.org

Researchers have reported the complete on-resin synthesis of all eight possible single-residue epimers of Lanreotide. nih.gov This was achieved using standard Fmoc-SPPS, where for each epimer, one specific amino acid was intentionally substituted with its D-isoform. nih.gov Following the assembly of the linear chain, the on-resin cyclization was performed. nih.gov The synthesized epimers were then purified and used to develop and validate analytical HPLC methods capable of separating them from the active Lanreotide peptide and from each other. rsc.orgnih.gov This work enabled the identification of five specific epimeric impurities in a commercially sourced Lanreotide active pharmaceutical ingredient (API). nih.govrsc.org

| Epimer Name | Racemized Residue | Position | Sequence |

|---|---|---|---|

| Lanreotide (LAN) | None | - | D-Nal-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH₂ |

| P1 | D-Nal | 1 | L-Nal-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH₂ |

| P2 | Cys | 2 | D-Nal-D-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH₂ |

| P3 | Tyr | 3 | D-Nal-Cys-D-Tyr-D-Trp-Lys-Val-Cys-Thr-NH₂ |

| P4 | D-Trp | 4 | D-Nal-Cys-Tyr-L-Trp-Lys-Val-Cys-Thr-NH₂ |

| P5 | Lys | 5 | D-Nal-Cys-Tyr-D-Trp-D-Lys-Val-Cys-Thr-NH₂ |

| P6 | Val | 6 | D-Nal-Cys-Tyr-D-Trp-Lys-D-Val-Cys-Thr-NH₂ |

| P7 | Cys | 7 | D-Nal-Cys-Tyr-D-Trp-Lys-Val-D-Cys-Thr-NH₂ |

| P8 | Thr | 8 | D-Nal-Cys-Tyr-D-Trp-Lys-Val-Cys-D-Thr-NH₂ |

Synthetic Innovations and Challenges in Lanreotide Production

The synthesis of Lanreotide, while well-established, presents several challenges that drive ongoing innovation. The primary challenges include minimizing racemization, ensuring the efficient and regioselective formation of the disulfide bond, and managing the high cost of raw materials and reagents, particularly for large-scale SPPS. nih.govgoogle.com

Innovations in Lanreotide synthesis are focused on improving efficiency, purity, and cost-effectiveness. The development of rapid on-resin cyclization methods, such as the iodine-persulfate system, represents a significant advancement over older, more laborious solution-phase oxidation techniques. nih.gov This not only accelerates the manufacturing process but also leads to cleaner crude products, simplifying subsequent purification. nih.gov Furthermore, the refinement of solution-phase and hybrid strategies provides an economical pathway for commercial-scale production, circumventing the high costs associated with using large quantities of resin and coupling agents in pure SPPS. google.com The ongoing need for highly pure Lanreotide with minimal impurities continues to spur research into optimized synthesis protocols, novel protecting groups, and more efficient purification technologies.

Molecular Structure and Conformation of Lanreotide Acetate

Atomic Structure Elucidation of Lanreotide (B11836) and its Nanotubes

The precise three-dimensional arrangement of lanreotide has been investigated using a suite of high-resolution analytical techniques. fda.govfda.gov These methods have provided detailed insights into the peptide's structure at an atomic level, revealing a complex and previously unexpected architecture, particularly within its self-assembled nanotube form. pnas.orgegelmanlab.org

Recent advancements in cryo-electron microscopy (cryo-EM) have enabled the determination of the atomic structure of lanreotide nanotubes to a resolution of 2.5 Å. pnas.orgpnas.orgnih.gov This analysis revealed a surprisingly complex organization. bohrium.com The fundamental building block, or asymmetric unit, of the nanotube is composed of eight individual lanreotide peptides, which form two distinct tetramers. pnas.orgpnas.orgnih.gov Consequently, within the nanotube, each peptide exists in one of eight different environments, resulting in eight unique conformations. pnas.orgnih.gov

This cryo-EM structure is markedly different from earlier models that were based on lower-resolution techniques. pnas.orgnih.gov The analysis highlighted two primary conformations within the nanotubes, described as "capped" and "away". researchgate.net This detailed structural information underscores the power of cryo-EM in revealing the intricate molecular packing and conformational subtleties of peptide assemblies. bohrium.comresearchgate.net

Prior to high-resolution cryo-EM, X-ray fiber diffraction was a key technique used to develop models of the lanreotide nanotube structure. nih.govresearchgate.net This method, common for analyzing filamentous or fibrous macromolecules, provides information on the repeating structures within the assembly. wikipedia.org The patterns from lanreotide nanotubes suggested a hexagonal packing of the tubes and provided initial parameters for the wall thickness and peptide arrangement. researchgate.net

Complementing this, high-resolution X-ray crystallography has been used to determine the structure of a lanreotide derivative, Lan-dap5, to a resolution of 0.83 Å. pnas.orgnih.gov The crystal structure of this derivative revealed a packing arrangement that was surprisingly consistent with the external layer of the old nanotube model proposed two decades prior. pnas.orgresearchgate.net However, a direct comparison of the Lan-dap5 crystal structure with the cryo-EM nanotube structure highlights significant differences in molecular conformation and packing, underscoring the pronounced polymorphism of this peptide family. pnas.orgnih.gov This discrepancy reveals that the conformation within a crystal lattice can differ substantially from the one adopted in a larger, self-assembled structure like a nanotube. pnas.org

Nuclear Magnetic Resonance (NMR) spectroscopy has been a versatile tool for probing the conformational dynamics of lanreotide in various states. fda.govcarlomagno-group.orgcopernicus.org In organic solvents, NMR studies were instrumental in characterizing the monomeric conformation of lanreotide as a β-hairpin. nih.gov This technique can provide detailed, site-specific information about molecular structure and flexibility. copernicus.orgnews-medical.net

Furthermore, advanced NMR techniques like pulsed-field gradient diffusion-ordered spectroscopy (PFG-DOSY) have been employed to characterize the size and formation of the larger supramolecular aggregates that lanreotide forms in aqueous solutions. nih.govresearchgate.net These studies have shown that the concentration of the acetate (B1210297) counterion is a critical factor influencing the self-assembly process and the final structure of the aggregates. nih.gov NMR is also a standard method for the characterization and quality control of lanreotide, used to identify the structure and analyze peptide-related impurities. fda.govfda.gov

Conformational Polymorphism and Heterogeneity of Lanreotide Peptide

A key finding from the structural analysis of lanreotide is its significant conformational polymorphism, a phenomenon where a single peptide can adopt multiple distinct conformations within the same assembly. pnas.orgnih.gov The high-resolution cryo-EM structure of the lanreotide nanotube provided direct experimental observation of this heterogeneity. pnas.orgnih.gov

The discovery that the asymmetric unit of the nanotube contains eight peptide copies, each with a unique conformation, was unexpected for a small, constrained octapeptide. egelmanlab.orgnih.gov This inherent flexibility allows the peptide to adapt to slightly different local environments within the highly regular, repeating structure of the nanotube wall. nih.gov This conformational polymorphism is a critical factor that makes the prediction of self-assembly behavior for even well-characterized peptides exceedingly difficult. pnas.orgnih.gov The comparison between the cryo-EM nanotube structure and the X-ray crystal structure of a lanreotide derivative further emphasizes this polymorphic nature. pnas.org

Role of Aromatic and Aliphatic Residues in Lanreotide Conformation

The specific sequence of lanreotide results in a distinct spatial segregation of its amino acid side chains, which plays a crucial role in its self-assembly. nih.govnih.gov The peptide's structure can be described as having a hydrophobic face and a hydrophilic face. nih.gov The hydrophobic side is notable for a strict segregation of aliphatic and aromatic residues. nih.govnih.gov

Lanreotide possesses three aromatic residues: D-naphthylalanine (D-Nal), Tyrosine (Tyr), and D-tryptophan (D-Trp), which are all located on one branch of the β-hairpin. nih.govresearchgate.netnih.gov Mutational studies, where these aromatic residues were systematically replaced, have demonstrated their essential role in the formation of nanotubes. nih.gov These studies indicate that specific aromatic-aromatic interactions, such as π-π stacking, act as a "molecular glue" that directs the self-assembly process. nih.gov The cryo-EM structure confirms this, showing aromatic clusters that connect peptide molecules within the nanotube wall. nih.gov In these clusters, the Tyr residues from interacting peptides are positioned perpendicularly, indicating a strong interaction. nih.gov The aliphatic residue Valine (Val) is also part of the hydrophobic face, while the aliphatic part of the Lysine (B10760008) (Lys) side chain aligns with the aromatic rings of D-Trp. nih.govnih.gov

β-Hairpin Conformation and β-Sheet Stacking in Lanreotide Assemblies

The fundamental conformational motif of the lanreotide monomer is a β-hairpin. nih.govnih.gov This structure is enforced by an intramolecular disulfide bridge between the two Cysteine (Cys) residues. nih.govresearchgate.net This pre-organized β-hairpin conformation is a critical prerequisite for the subsequent self-assembly process. nih.govnih.gov

Within the nanotube assemblies, this β-hairpin conformation is maintained and stabilized. nih.gov The individual β-hairpins then stack together through intermolecular hydrogen bonds to form extended antiparallel β-sheets. nih.govnih.gov This β-sheet stacking is a characteristic feature of lanreotide assemblies and has been confirmed by Fourier-transform infrared (FTIR) spectroscopy, which shows sharp absorption bands characteristic of this type of secondary structure. nih.gov The cryo-EM structure provides an even more detailed picture, revealing that the peptide backbones are linked by intermolecular hydrogen bonds into two distinct types of β-sheets that wind along the entire length of the nanotube. nih.gov This hierarchical assembly, from a constrained β-hairpin to stacked β-sheets, ultimately forms the robust wall of the nanotube. nih.gov

Data Tables

Table 1: Structural Parameters of Lanreotide Nanotubes Determined by Different Techniques

| Parameter | Technique | Value | Reference |

| Nanotube Diameter | Small-Angle X-ray Scattering (SAXS) | 244 Å | researchgate.net |

| Wall Thickness | Small-Angle X-ray Scattering (SAXS) | 18 Å | researchgate.net |

| Hexagonal Packing Lattice Parameter | Small-Angle X-ray Scattering (SAXS) | 365 Å | researchgate.net |

| Structure Resolution | Cryo-Electron Microscopy (Cryo-EM) | 2.5 Å | pnas.orgpnas.org |

| Peptides per Asymmetric Unit | Cryo-Electron Microscopy (Cryo-EM) | 8 | pnas.orgnih.gov |

| Derivative Crystal Structure Resolution | X-ray Crystallography | 0.83 Å | pnas.orgnih.gov |

Table 2: Analytical Techniques for Lanreotide Structural Elucidation

| Analytical Technique | Information Obtained | Reference |

| Cryo-Electron Microscopy (Cryo-EM) | Atomic resolution 3D structure of nanotubes; revealed conformational polymorphism. | pnas.orgpnas.orgnih.gov |

| X-ray Fiber Diffraction | Provided early models of nanotube packing and dimensions. | nih.govresearchgate.net |

| X-ray Crystallography | High-resolution atomic structure of a lanreotide derivative (Lan-dap5). | pnas.orgnih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) | Characterized monomer conformation; studied supramolecular aggregates and dynamics. | nih.govfda.govnih.gov |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmed β-hairpin conformation and intermolecular antiparallel β-sheet stacking. | nih.gov |

Compound Names Mentioned

Lanreotide acetate

Lanreotide

Lan-dap5

D-naphthylalanine (D-Nal)

Tyrosine (Tyr)

D-tryptophan (D-Trp)

Lysine (Lys)

Valine (Val)

Cysteine (Cys)

Threonine (Thr)

β-mercaptoethanol

Phenylalanine (Phe)

Alanine (B10760859) (Ala)

Water

Acetic acid

Self Assembly and Supramolecular Architecture of Lanreotide

Nanotube Formation by Lanreotide (B11836) Self-Assembly

When dissolved in pure water above a critical concentration, lanreotide acetate (B1210297) spontaneously self-assembles into well-defined, hollow nanotubes. researchgate.netresearchgate.netnih.gov A striking feature of these nanotubes is their exceptional monodispersity, consistently exhibiting a uniform diameter of approximately 24 nanometers. nih.govresearchgate.netproquest.com This self-assembly process is reversible and occurs under equilibrium conditions. nih.govuniv-rennes1.fr The formation of these robust nanostructures is a key attribute of lanreotide's behavior in aqueous solution, driven by the peptide's inherent molecular design. bachem.com The process begins with the noncovalent dimerization of peptide molecules, which then grow into open ribbon-like intermediates before closing to form the final nanotube structure. univ-rennes1.frbachem.com

The walls of lanreotide nanotubes are highly organized, consisting of a bilayer of peptide molecules. nih.gov Advanced analytical techniques, including cryo-electron microscopy (cryo-EM), have revealed the precise arrangement of lanreotide within these walls. pnas.org The fundamental building block of the wall is an antiparallel β-sheet formed by intermolecular hydrogen bonds between peptide backbones, a typical "cross-β" organization. nih.govpnas.org Within this structure, the peptide backbones and the associated hydrogen-bond network lie flat on the surface of the nanotube. nih.gov

The crystal structure shows that the asymmetric unit contains two lanreotide molecules stacked head-to-tail, forming a continuous antiparallel β-sheet. pnas.org This arrangement results in a distinct segregation of the molecule's side chains, with the hydrophobic aromatic residues and hydrophilic residues positioned on opposite faces of the β-sheet, a key feature that stabilizes the bilayer structure of the nanotube wall. nih.govuniv-rennes1.fr The packing of these units creates a two-dimensional crystal lattice that curves to form the seamless nanotube wall. pnas.org

| Parameter | Value | Source |

|---|---|---|

| 2D Lattice Parameter (a) | 20.7 Å | pnas.org |

| 2D Lattice Parameter (b) | 20.8 Å | pnas.org |

| 2D Lattice Angle (γ) | 119° | pnas.org |

The formation of lanreotide nanotubes is a multi-step process characterized by four distinct hierarchical levels of organization. nih.govresearchgate.netnih.govproquest.com This detailed supramolecular organization is considered unique in the field of synthetic biomimetic assembly. nih.gov

Dimerization : The process initiates with the formation of peptide dimers. nih.govuniv-rennes1.fr This first level of assembly is primarily stabilized by hydrophobic effects and interactions between the aromatic side chains of the lanreotide molecules. nih.govresearchgate.net

Filament Formation : The dimers subsequently assemble into amyloid-like filaments. nih.govresearchgate.net This step involves the creation of an intermolecular antiparallel β-sheet network that connects the peptide dimers, establishing the "cross-β" core structure. nih.gov

Nanotube Assembly : In the third level, these filaments, specifically 26 of them, pack laterally to form the closed, hollow nanotube. nih.govresearchgate.net During this stage, the hydrogen-bond network of the β-sheets orients itself flat against the nanotube surface. nih.gov

Hexagonal Lattice Packing : At high concentrations, the fully formed nanotubes exhibit a final level of organization, packing into a dense, hexagonal lattice. nih.govresearchgate.netuniv-rennes1.fr

This hierarchical pathway ensures the formation of remarkably uniform and stable nanotubes from simple peptide monomers. univ-rennes1.fruniv-rennes1.fr

Molecular Mechanisms and Driving Forces of Lanreotide Self-Assembly

The self-assembly of lanreotide is propelled by a sophisticated interplay of molecular forces. nih.gov The primary driving force is the hydrophobic effect, which promotes the association of the peptide's nonpolar regions, particularly the aromatic side chains, to minimize their contact with water. nih.gov This attractive force is counterbalanced by repulsive electrostatic interactions between the two positively charged residues on each peptide molecule. nih.govresearchgate.net The final supramolecular architecture arises from the precise balance between these opposing forces. nih.gov

Counterions play a critical structural role in the self-assembly of lanreotide, modulating the electrostatic interactions that govern the process. researchgate.netnih.gov The acetate counterion, present in the standard formulation, is particularly crucial. nih.govmdpi.com The concentration of acetate is a critical parameter for proper aggregation and the formation of the final supramolecular structure. nih.gov Studies have shown that the number of counterions is critical for modulating the self-aggregation process. nih.gov For lanreotide, which has two basic residues (lysine and the N-terminal amino group), up to two molecules of acetic acid can be associated with each peptide molecule. nih.gov

The nature of the counterion directly influences the diameter of the resulting nanotubes. researchgate.net Different counterions can tune the final dimensions of the assembly, highlighting the direct involvement of the counterion in the structure. researchgate.net This phenomenon is attributed to counterion condensation on the nanotube wall, which modifies the electrostatic repulsion within the assembly. researchgate.net Formulations with higher percentages of acetate are characterized by large, cross-linked tubular structures that tend to organize into ribbons. nih.gov Conversely, lower acetate content leads to short, tightly packed tubular structures. nih.gov

| Counterion | Observed Nanotube Morphology/Diameter | Source |

|---|---|---|

| Fluoride | Forms nanotubes | researchgate.net |

| Chloride | Forms nanotubes | researchgate.net |

| Acetate | Forms nanotubes | researchgate.net |

| Benzoate | Forms nanotubes | researchgate.net |

Note: The study demonstrates that the diameter of the nanotubes varies depending on the specific counterion used. researchgate.net

The specific chemical structure of lanreotide is paramount for its ability to form nanotubes. nih.govnih.gov Mutational studies have identified three essential parameters for this process: the specificity of the aromatic side chains, the spatial arrangement of hydrophilic and hydrophobic residues, and the conformation of the peptide backbone. researchgate.netnih.govproquest.com

Lanreotide contains three aromatic residues: D-naphthylalanine (D-Nal), tyrosine (Tyr), and D-tryptophan (D-Trp). nih.govresearchgate.net These residues are segregated on one side of the molecule's β-hairpin conformation, creating an amphiphilic structure that is critical for self-assembly. nih.gov Research has shown that the specific identities of the D-Nal and Tyr residues are essential. nih.gov When these are mutated, the peptide either loses its ability to self-assemble or forms less-ordered structures like amyloid fibers or curved lamellae. nih.govresearchgate.netnih.gov Spectroscopic studies confirm that the environment of these aromatic residues changes significantly upon aggregation, indicating their direct involvement in peptide-peptide interactions within the nanotube. nih.govresearchgate.net The tryptophan side chain, however, remains exposed to water in the final assembly. nih.govresearchgate.net

| Mutation | Resulting Architecture | Source |

|---|---|---|

| DTrp -> DPhe | Nanotubes (identical packing to lanreotide) | nih.gov |

| DNal -> DPhe | "Micellar"-type aggregates, no nanotubes | researchgate.net |

| Tyr -> Phe | No aggregates observed | researchgate.net |

Advanced Analytical Techniques for Lanreotide Supramolecular Structure Determination

A variety of advanced analytical techniques are required to fully characterize the complex, hierarchical structure of lanreotide assemblies from the molecular to the macroscopic level. researchgate.net These methods allow for a non-disruptive analysis of the supramolecular structures in their native-like state. mdpi.com

Scattering Techniques : Small-Angle X-ray Scattering (SAXS) is used to characterize the dimensions and packing of the nanotubes in solution, such as their diameter and the hexagonal lattice spacing. researchgate.netuniv-rennes1.fr Wide-Angle X-ray Scattering (WAXS) provides information about the molecular packing within the nanotube walls, such as the β-sheet organization. nih.gov

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying peptide self-assembly in a non-disruptive manner. mdpi.com Techniques like pulsed field gradient diffusion-ordered spectroscopy (PFG-DOSY) and magic-angle spinning (MAS) NMR can determine the peptide's diffusion coefficient, which relates to the size of the supramolecular assemblies. mdpi.comcolab.wsnih.gov NMR imaging (MRI) can also be integrated to provide macroscopic structural information. colab.ws

Vibrational Spectroscopy : Fourier Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the secondary structure of the peptide. researchgate.netpnas.org The amide I region of the FTIR spectrum is particularly useful for confirming the presence of antiparallel β-sheets in the assembled state. researchgate.net Raman spectroscopy can also probe the local environment of the aromatic side chains, revealing their involvement in hydrogen bonding within the nanotubes. nih.govresearchgate.net

Pulsed Field Gradient Diffusion-Ordered Spectroscopy (PFG-DOSY) NMR

Pulsed Field Gradient Diffusion-Ordered Spectroscopy (PFG-DOSY) is a powerful, non-disruptive Nuclear Magnetic Resonance (NMR) technique used to characterize the self-assembly of lanreotide by measuring the translational diffusion coefficients of molecules in solution. nih.govrsc.org Since the diffusion coefficient is related to the size and shape of a molecule, DOSY allows for the separation of signals from different species in a mixture, such as monomers, dimers, and larger aggregates. rsc.orguniv-rennes1.fr

In the context of lanreotide, PFG-DOSY experiments reveal changes in the diffusion coefficient as a function of peptide concentration. univ-rennes1.fr At low concentrations, the diffusion coefficient remains relatively constant, but as the concentration increases, a decrease in the diffusion coefficient is observed, signaling the onset of peptide association and the formation of larger supramolecular structures. univ-rennes1.fr This method allows for the determination of the hydrodynamic radii of these assemblies using the Stokes-Einstein equation. nih.gov

One study utilized PFG-DOSY to analyze different lanreotide autogel formulations, demonstrating that this technique can effectively characterize the size of peptide aggregates. nih.gov By measuring the average diffusion value (expressed as -logD), researchers could differentiate between formulations with varying degrees of aggregation. nih.gov This approach provides a fast and conservative alternative to destructive methods like electron microscopy for characterizing complex macromolecular structures. nih.gov

| Parameter | Description | Application to Lanreotide | Reference |

|---|---|---|---|

| Technique Principle | Separates NMR signals based on the translational diffusion rate of molecules. | Measures the diffusion of lanreotide species to probe aggregation state. | rsc.orgresearchgate.net |

| Measured Value | Diffusion Coefficient (D) | Used to calculate the hydrodynamic radius of self-assembled structures. | nih.gov |

| Key Finding | The diffusion coefficient of lanreotide decreases with increasing concentration. | Confirms monomer-dimer association and the formation of larger aggregates. | univ-rennes1.fr |

| Advantage | Non-destructive and requires minimal sample handling. | Allows for the characterization of lanreotide self-assembly in its native gel-like state. | nih.gov |

High-Resolution Magic-Angle Spinning (HR-MAS) NMR

High-Resolution Magic-Angle Spinning (HR-MAS) NMR spectroscopy is an essential tool for obtaining high-resolution spectra from semi-solid or gel-like samples, such as the viscous formulations of lanreotide acetate. nih.govfrontiersin.org In such materials, restricted molecular mobility typically leads to very broad NMR signals, which obscures detailed structural information. nih.gov HR-MAS NMR overcomes this limitation by spinning the sample at a specific "magic angle" (54.74°) to the spectrometer's magnetic field, which averages out the line-broadening effects of dipolar interactions. nih.govmdpi.com

This technique has been applied to lanreotide autogel formulations to study peptide self-assembly and molecular mobility without disrupting the sample's structure. nih.gov By using HR-MAS, researchers can acquire well-resolved proton spectra from the highly viscous material, allowing for the identification of specific amino acid residues involved in the assembly process. nih.govfrontiersin.org The combination of HR-MAS with PFG-DOSY provides a comprehensive, non-invasive analytical approach to characterize the supramolecular organization and dynamics within the lanreotide gel. nih.gov This allows for the direct analysis of the formulation, preserving its native state and avoiding artifacts that could be introduced by sample manipulation. nih.govnih.gov

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides direct visualization of the surface morphology of lanreotide's self-assembled structures. youtube.com It functions by scanning a sharp tip attached to a cantilever across the sample surface, detecting the forces between the tip and the sample to generate a three-dimensional topographical map. youtube.comyoutube.com

AFM studies have been instrumental in confirming the nanotubular architecture of lanreotide assemblies. nih.govfrontiersin.org The images produced reveal long, hollow, and remarkably uniform nanotubes, providing concrete evidence of the high degree of order in the self-assembly process. nih.gov AFM is often used in conjunction with other methods; for instance, its imaging data can be integrated with diffusion data from DOSY NMR to build more accurate molecular models of the supramolecular structures. nih.gov Recent cryo-electron microscopy work, which has refined the structural model of the nanotubes, builds upon the foundational understanding provided by earlier AFM and other imaging studies. nih.gov

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are standard analytical methods for the high-resolution visualization of lanreotide's supramolecular structures. nih.govnih.gov These techniques provide direct imaging of the morphology of the aggregates, confirming the formation of well-defined nanotubes. nih.gov

SEM is considered a reference technique for characterizing lanreotide's self-assembly, though it is a sample-destructive method that requires significant sample preparation. nih.gov TEM, particularly when combined with cryo-fixation (cryo-EM) or freeze-fracture techniques, offers an even more detailed view of the nanotubes in a near-native, hydrated state. researchgate.netnih.gov

Cryo-EM studies have provided an atomic-level resolution structure of the lanreotide nanotubes, revealing a surprising complexity. nih.govnih.gov The structure consists of an asymmetric unit containing eight peptide molecules arranged into two tetramers, a significant deviation from earlier models. nih.gov These advanced imaging techniques have shown that lanreotide self-assembles into perfectly hollow and monodisperse nanotubes with a diameter of approximately 24 nm. nih.gov The high quality of the images allows for detailed analysis of the tube's dimensions and the packing of the peptides within its walls. nih.govresearchgate.net

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS)

Small-Angle and Wide-Angle X-ray Scattering (SAXS and WAXS) are complementary techniques that provide hierarchical structural information about lanreotide nanotubes in solution, from the nanoscale to the molecular scale. frontiersin.orgmalvernpanalytical.comreading.ac.uk SAXS probes larger structural features (typically 1-100 nm), while WAXS provides information on smaller, atomic-scale arrangements. malvernpanalytical.comrug.nl

SAXS patterns of lanreotide solutions are characteristic of a tubular structure and can be modeled to determine key dimensions, such as the nanotube's mean radius and wall thickness. frontiersin.orgresearchgate.net Studies have shown that lanreotide forms nanotubes with a radius of about 120 Å (12 nm). researchgate.net At higher concentrations (e.g., above 14 wt%), SAXS data also reveal structure factor peaks, indicating that the nanotubes pack into an ordered hexagonal columnar mesophase. researchgate.net

WAXS patterns provide insight into the molecular packing within the nanotube walls. frontiersin.org For lanreotide, WAXS data confirm a "cross-β" organization, which is typical of amyloid-like fibrils. This indicates that the peptide backbones form intermolecular antiparallel β-sheets that are oriented perpendicular to the long axis of the nanotube. nih.gov The combination of SAXS and WAXS allows for the elucidation of the complete hierarchical organization: the packing of peptide dimers into filaments, the arrangement of filaments into a nanotube, and the packing of nanotubes into a hexagonal lattice. nih.govresearchgate.net

| Technique | Structural Information Provided | Key Finding for Lanreotide | Reference |

|---|---|---|---|

| SAXS | Overall shape, size, and mesoscale ordering of nanotubes. | Confirms hollow cylinder morphology (radius ~12 nm) and hexagonal packing at high concentrations. | nih.govresearchgate.net |

| WAXS | Atomic-level packing of peptides within the nanotube wall. | Reveals intermolecular β-sheet organization ("cross-β" structure). | nih.govfrontiersin.org |

Vibrational Spectroscopic Techniques (FTIR, FT-Raman)

Vibrational spectroscopic techniques like Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy are sensitive to the conformational states of molecules and are used to probe the secondary structure of the lanreotide peptide backbone and specific side-chain interactions during self-assembly. researchgate.netmdpi.comspectroscopyonline.com

FTIR spectroscopy, particularly in the Amide I region (1600-1700 cm⁻¹), is used to determine the secondary structure of the peptide backbone. researchgate.net For lanreotide, the FTIR spectra show characteristic bands indicating the presence of an intermolecular antiparallel β-sheet network, a key feature of its self-assembly into filaments. nih.govresearchgate.net

FT-Raman spectroscopy provides complementary information. researchgate.netspectroscopyonline.com It has been used to analyze the conformation of the crucial disulfide bridge between the two cysteine residues in lanreotide. The spectra exhibit vibrations in the range associated with disulfide bonds, and a specific vibration at 519 cm⁻¹ has been attributed to the naphthalene (B1677914) ring of the D-2-naphthylalanine residue. researchgate.net These techniques together confirm the specific molecular conformations that stabilize the nanotube structure. nih.govresearchgate.net

| Technique | Spectral Region/Band | Structural Assignment | Reference |

|---|---|---|---|

| FTIR | Amide I (1600-1700 cm⁻¹) | Conformation of the peptide backbone (intermolecular antiparallel β-sheets). | nih.govresearchgate.net |

| FT-Raman | ~500-540 cm⁻¹ | Conformation of the disulfide bridge. | researchgate.net |

| FT-Raman | 519 cm⁻¹ | Vibration of the naphthalene ring from the D-Nal residue. | researchgate.net |

External Factor Control of Lanreotide Self-Assembly (e.g., pH, Temperature, Microfluidics)

The self-assembly of lanreotide into nanotubes is a finely controlled process that is highly sensitive to external environmental conditions. nih.gov Key factors influencing this process include peptide concentration, temperature, and pH, which is modulated by the presence and concentration of counterions like acetate. nih.govnih.gov

Concentration: Lanreotide self-assembly is concentration-dependent. Below a critical concentration, the peptide exists primarily as monomers and dimers. univ-rennes1.fr As the concentration increases, these smaller units associate to form intermediate filaments and eventually mature into nanotubes. nih.gov At high concentrations (e.g., >10% w/w), the nanotubes themselves begin to pack into ordered liquid crystalline phases, such as a hexagonal lattice. researchgate.netresearchgate.net

pH and Counterions: The self-assembly process is driven by a balance between attractive hydrophobic forces and repulsive electrostatic interactions. nih.gov The pH of the solution and the number of counterions are critical for modulating this balance. nih.gov Lanreotide has two basic residues that can be protonated, allowing it to associate with up to two acetate counterions per peptide molecule. The concentration of these counterions is crucial for controlling the self-aggregation process and the final properties of the supramolecular structures. nih.gov

Temperature: The self-assembly of lanreotide is a reversible, thermodynamically controlled process. nih.gov Temperature influences the stability of the nanotubes and the parameters of their packed structures. For instance, in the hexagonal phase of lanreotide nanotubes, an increase in temperature has been shown to cause a decrease in the hexagonal lattice parameter without changing the diameter of the individual nanotubes. nih.gov This indicates that temperature affects the inter-tube interactions and their packing density.

Physicochemical Properties and Stability of Lanreotide Supramolecular Structures

The therapeutic efficacy of lanreotide in its long-acting formulations is intrinsically linked to the physicochemical properties and stability of its self-assembled supramolecular structures. mdpi.comresearchgate.net These structures, primarily nanotubes that form a hydrogel, are governed by a delicate balance of non-covalent interactions and are sensitive to various environmental factors. nih.govresearchgate.netnih.gov

The self-assembly of lanreotide is a hierarchical process that begins with the formation of dimers from peptide monomers. nih.govacs.org This initial step is driven by hydrophobic effects and aromatic side-chain interactions. nih.gov These dimers then organize into amyloid-like filaments through the formation of intermolecular antiparallel β-sheets, a characteristic "cross-β" organization. nih.gov Subsequently, these filaments, which are stabilized by hydrogen bonding, pack laterally to form perfectly hollow and remarkably monodisperse nanotubes. researchgate.netnih.govnih.gov At high concentrations, these nanotubes arrange themselves into a dense, semi-solid gel, often in an organized hexagonal lattice. nih.govresearchgate.net

The stability and morphology of these supramolecular architectures are influenced by several key physicochemical parameters:

Peptide Concentration: The self-assembly of lanreotide is highly concentration-dependent. univ-rennes1.fr Below a concentration of approximately 5 mM, the peptide exists primarily as monomers. nih.gov A monomer-dimer equilibrium is established with a dissociation constant (Kd) of about 5 mM. researchgate.netresearchgate.net As the concentration increases, stable open ribbons form at around 15 mM, which then close to form nanotubes at a critical nanotube concentration (CNC) of approximately 21 mM. univ-rennes1.fr At concentrations of 10% to 15% (w/w), lanreotide forms a semi-solid gel composed of an organized hexagonal lattice of these nanotubes. nih.gov

Counterions and pH: The presence and concentration of counterions, particularly acetate, are critical for modulating the self-aggregation process. mdpi.comnih.gov Lanreotide has two basic residues (the N-terminal amino group and the lysine (B10760008) side chain) that can be protonated, and the acetate counterions are crucial for the self-assembly into the gel formulation. nih.gov The specific content of acetic acid influences the formation of the supramolecular structures, with higher percentages promoting large, cross-linked tubular structures. nih.gov The pH of the environment, influenced by the acetic acid content, is therefore a key stability parameter. anr.frgoogle.com

Temperature: The stability of lanreotide nanotubes is sensitive to temperature. fda.gov Heating can induce the dissociation of the β-sheet-based nanotube structures. researchgate.net Regulatory guidance for equivalent generic formulations requires characterization of the thermostability at different temperatures to ensure comparable structural integrity to the reference product. fda.gov

The resulting supramolecular structures exhibit well-defined physical characteristics. The nanotubes are noted for their exceptional monodispersity, with a uniform diameter of approximately 24 nm (244 Å) and a wall thickness of about 1.8 nm (18 Å). nih.govresearchgate.net When packed in a gel, these nanotubes can form a 2D hexagonal liquid crystalline phase with a lattice parameter of 36.5 nm (365 Å). researchgate.net

Data Tables

Table 1: Concentration-Dependent Self-Assembly of Lanreotide This table outlines the key concentration thresholds for the hierarchical self-assembly of lanreotide in an aqueous environment.

| Assembly Stage | Critical Concentration | Reference |

| Monomer-Dimer Equilibrium (Kd) | ~5 mM | researchgate.netresearchgate.net |

| Open Ribbon Formation | ~15 mM | univ-rennes1.fr |

| Nanotube Formation (CNC) | ~21 mM | univ-rennes1.fr |

Table 2: Supramolecular Parameters of Lanreotide Nanotubes This table details the specific dimensions of the self-assembled lanreotide nanotubes as determined by Small-Angle X-ray Scattering (SAXS).

| Parameter | Value | Reference |

| Nanotube Diameter | 24.4 nm (244 Å) | researchgate.net |

| Nanotube Wall Thickness | 1.8 nm (18 Å) | researchgate.net |

| Hexagonal Lattice Parameter (ahex) | 36.5 nm (365 Å) | researchgate.net |

Somatostatin Receptor Sstr Interactions and Selectivity of Lanreotide

Binding Affinity and Selectivity Profile of Lanreotide (B11836) for SSTR Subtypes

The efficacy of Lanreotide is intrinsically linked to its specific binding affinity for different SSTR subtypes. This selectivity dictates its primary mechanisms of action and its clinical applications in conditions characterized by the overexpression of these receptors. nih.govnih.gov

Lanreotide demonstrates a strong and preferential binding to somatostatin (B550006) receptor subtype 2 (SSTR2), with a reported binding affinity (Ki) in the nanomolar range. nih.govsigmaaldrich.com It also shows a high affinity for SSTR5, albeit generally lower than its affinity for SSTR2. sigmaaldrich.comnih.gov This dual high-affinity binding to SSTR2 and SSTR5 is a hallmark of its receptor interaction profile. nih.govnih.govnih.gov Studies have shown that Lanreotide binds to SSTR2 with an affinity of approximately 0.8 nM and to SSTR5 with an affinity of 5.2 nM. sigmaaldrich.com This preferential binding to SSTR2 is a key factor in its use for treating neuroendocrine tumors (NETs) and acromegaly, as SSTR2 is the most commonly overexpressed subtype in these conditions. nih.govnih.gov

In contrast to its high affinity for SSTR2 and SSTR5, Lanreotide exhibits significantly lower or negligible binding to SSTR1, SSTR3, and SSTR4. nih.govnih.gov The binding affinity for SSTR3 is reported to be moderate, around 100 nM, while its affinity for SSTR1 and SSTR4 is very low, with values often exceeding 1000 nM. sigmaaldrich.com This selective profile means that Lanreotide does not significantly activate SSTR1 or SSTR4. nih.gov While it has some moderate affinity for SSTR3, its primary activity is mediated through SSTR2 and SSTR5. nih.govnih.gov

Interactive Data Table: Lanreotide Binding Affinity for SSTR Subtypes

| Receptor Subtype | Binding Affinity (nM) | Reference |

|---|---|---|

| SSTR1 | >1000 | sigmaaldrich.com |

| SSTR2 | 0.8 | sigmaaldrich.com |

| SSTR3 | 100 | sigmaaldrich.com |

| SSTR4 | >1000 | sigmaaldrich.com |

| SSTR5 | 5.2 | sigmaaldrich.com |

The natural somatostatin peptides, SST-14 and SST-28, are non-selective and bind with high affinity to all five SSTR subtypes. nih.govnih.gov Lanreotide, like octreotide (B344500), was developed to have a longer half-life and improved receptor selectivity compared to native somatostatin. nih.govthehealingnet.org Both Lanreotide and octreotide preferentially bind to SSTR2, with moderate to high affinity for SSTR5 and low affinity for the other subtypes. nih.govnih.gov However, some studies suggest potential differences in their binding potencies; for instance, Lanreotide may exhibit more potent binding to SSTR5 than octreotide. nih.gov When compared to SST-14, Lanreotide's affinity for SSTR1 is markedly lower, with one report indicating an IC50 value that is 193-fold higher. nih.gov Another analog, pasireotide, displays a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5. nih.gov

Interactive Data Table: Comparative Affinity of Somatostatin Analogs

| Compound | SSTR1 Affinity | SSTR2 Affinity | SSTR3 Affinity | SSTR4 Affinity | SSTR5 Affinity | Reference |

|---|---|---|---|---|---|---|

| Somatostatin-14 | High | High | High | High | High | nih.gov |

| Lanreotide | Very Low | High | Low/Moderate | Very Low | High | nih.govsigmaaldrich.comnih.gov |

| Octreotide | Very Low | High | Low/Moderate | Very Low | High | nih.govnih.gov |

| Pasireotide | High | High | High | Low | High | nih.gov |

Molecular Docking and Simulation Studies of Lanreotide-SSTR Complexes

Advanced computational techniques, including molecular docking and simulation, have provided significant insights into the structural basis of Lanreotide's interaction with somatostatin receptors, explaining its binding affinity and selectivity.

Cryo-electron microscopy (cryo-EM) and computational modeling have elucidated the structural basis for the interaction between Lanreotide and SSTR2. nih.gov These studies reveal that upon binding, Lanreotide induces specific conformational changes in the receptor. nih.gov The core β-turn residues of Lanreotide, D-Trp4 and Lys5, are crucial for this interaction, inserting into the ligand-binding pocket of SSTR2. nih.gov Modeling studies comparing Lanreotide's binding to SSTR1 and SSTR2 have highlighted structural differences in the binding pockets that account for the observed selectivity. nih.gov For example, the binding of Lanreotide to SSTR2 involves hydrophilic interactions that are absent in the SSTR1 binding pocket. nih.gov

Structural and functional analyses have identified several specific amino acid residues within SSTR2 that are critical for its high-affinity interaction with Lanreotide. nih.gov Key transmembrane residues in the ligand-binding pocket essential for this interaction include Q102, D122, Q126, F208, F272, N276, and Y302. nih.gov The protonated nitrogen atom of Lanreotide's Lys5 residue forms a crucial salt bridge with D122 and a hydrogen bond with Q126 at the bottom of the binding pocket. nih.gov

The selectivity of Lanreotide for SSTR2 over other subtypes is determined by specific residues. The residue N276 in SSTR2 is particularly important for the selective activation by Lanreotide; its interaction with the D-Trp4 of the peptide is a key determinant of this selectivity. nih.gov Furthermore, residues Q102 and F294 in SSTR2 are responsible for its selective binding over SSTR1 and SSTR4. nih.gov A comparative analysis with SSTR1 revealed that the residue Q126 in SSTR2, which forms a hydrophilic interaction with Lanreotide, corresponds to a methionine (M141) in SSTR1, which does not form this interaction. nih.gov This single residue difference is a key determinant influencing Lanreotide's selectivity between the two receptor subtypes. nih.gov

Conformational Changes in SSTR2 Upon Lanreotide Binding

The binding of lanreotide to the extracellular domain of the SSTR2 induces a series of significant conformational changes within the receptor's transmembrane structure, which is a prerequisite for the activation of intracellular signaling pathways. numberanalytics.com High-resolution structural studies have revealed the intricate details of this activation process.

Upon lanreotide binding, the SSTR2 undergoes a notable structural rearrangement. A key event is the outward swing of the cytoplasmic end of transmembrane helix 6 (TM6) by approximately 10 Å. This is accompanied by an inward movement of the cytoplasmic end of transmembrane helix 7 (TM7) by about 5 Å. These movements are characteristic of class A GPCR activation and create a binding site for intracellular G proteins.

These larger movements are initiated by specific interactions at the molecular level within highly conserved motifs of the receptor:

"Toggle Switch" Motif: Interactions between the D-Trp4 residue of lanreotide and the F272 residue on TM6 of SSTR2 are thought to trigger a change in the "toggle switch" motif, leading to the outward movement of TM6.

PIF, DRY, and NPxxY Motifs: The initial change in the "toggle switch" propagates to other critical motifs. This includes conformational alterations in the PIF (Pro-Ile-Phe) motif, an upward movement of the R140 side chain in the DRY (Asp-Arg-Tyr) motif—a hallmark of GPCR activation—and subsequent rearrangements in the NPxxY (Asn-Pro-X-X-Tyr) motif on TM7. These cascading changes are essential for transmitting the activation signal from the ligand-binding pocket to the G protein-coupling domain on the intracellular side of the receptor.

Table 2: Key Conformational Changes in SSTR2 Induced by Lanreotide

| Structural Element | Conformational Change | Consequence |

| Transmembrane Helix 6 (TM6) | Outward swing of the cytoplasmic end | Contributes to opening the G protein binding site |

| Transmembrane Helix 7 (TM7) | Inward movement of the cytoplasmic end | Stabilizes the active receptor conformation |

| "Toggle Switch" Motif | Rotational change | Initiates the cascade of activating conformational changes |

| PIF, DRY, NPxxY Motifs | Rearrangements | Transmit the activation signal to the intracellular G protein-coupling domain |

Mechanisms of Somatostatin Receptor Internalization and Trafficking Induced by Lanreotide

Following agonist binding and receptor activation, SSTR2 undergoes internalization, a process that removes the receptor from the cell surface. Lanreotide induces the internalization of SSTR2 through a clathrin- and dynamin-mediated endocytosis pathway. nih.gov This process is a common mechanism for regulating the signaling of GPCRs.

A critical aspect of lanreotide-induced trafficking is its subsequent fate within the cell. Unlike the natural ligand somatostatin-14 (SST-14), which is rapidly degraded by endosomal endothelin-converting enzyme 1 (ECE-1), lanreotide is resistant to this enzymatic degradation. nih.gov This resistance has profound implications for the post-endocytic sorting of the SSTR2A receptor.

Because lanreotide is not degraded, it remains bound to the receptor within the endosomal compartments. This sustained agonist-receptor interaction prevents the dissociation of β-arrestins, which are key regulatory proteins in GPCR trafficking. nih.gov As a result, instead of being recycled back to the plasma membrane, the SSTR2A receptor, when activated by lanreotide, is retained within the cell, particularly in the Golgi apparatus. nih.gov This leads to a prolonged downregulation of surface receptors.

Biased Agonism and its Implications for Lanreotide-SSTR Signaling

The concept of "biased agonism" describes the ability of different agonists binding to the same receptor to stabilize distinct receptor conformations, which in turn can lead to the preferential activation of a subset of downstream signaling pathways. nih.gov Lanreotide is considered a biased agonist at the SSTR2. nih.gov

The differential trafficking of SSTR2 induced by lanreotide compared to native somatostatin is a clear manifestation of biased agonism. nih.gov While SST-14 promotes transient internalization and rapid recycling of the receptor, lanreotide induces a sustained internalization and intracellular retention. nih.gov This biased signaling has significant functional consequences. The prolonged presence of the lanreotide-SSTR2 complex inside the cell can lead to sustained signaling from intracellular locations or, conversely, a more profound and lasting desensitization of the cell to further stimulation due to the reduced number of surface receptors.

Furthermore, the interaction of lanreotide with SSTR2 leads to the activation of specific intracellular signaling cascades. These include the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channels, such as the activation of K+ channels and inhibition of Ca2+ channels. drugbank.comnih.gov These pathways contribute to the antisecretory effects of lanreotide. The activation of phosphotyrosine phosphatases and modulation of the mitogen-activated protein kinase (MAPK) pathway are also involved in its antiproliferative effects. nih.govresearchgate.net The specific pattern and duration of the activation of these pathways by lanreotide, as a biased agonist, likely differ from those induced by the endogenous ligand somatostatin, contributing to its unique therapeutic profile.

Cellular and Molecular Mechanisms of Action of Lanreotide Preclinical Studies

Modulation of Intracellular Signaling Pathways by Lanreotide (B11836)

The binding of lanreotide to its cognate SSTRs initiates a series of intracellular signaling events that are central to its antisecretory and antiproliferative functions. These pathways are primarily mediated by G-proteins and involve the regulation of various second messengers and protein kinases. mdpi.com

A primary mechanism of lanreotide's action is the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org This leads to a decrease in intracellular cAMP levels, a key second messenger involved in numerous cellular processes, including hormone secretion. wikipedia.orgnih.gov The reduction in cAMP is a cornerstone of lanreotide's antisecretory effects. nih.gov

Furthermore, lanreotide modulates intracellular calcium (Ca²⁺) ion concentrations. Its activation of SSTRs leads to the inhibition of voltage-dependent Ca²⁺ channels and the activation of outward potassium (K⁺) channels. wikipedia.orgnih.gov This combined action results in cell membrane hyperpolarization and a reduction in Ca²⁺ influx, which is a critical trigger for the exocytosis of secretory vesicles containing hormones and growth factors. nih.govnih.gov

Lanreotide's antiproliferative effects are partly mediated through the activation of protein tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2. wikipedia.org PTPs are crucial regulators of cellular signaling that counteract the activity of protein tyrosine kinases. researchgate.netnih.gov By activating PTPs, lanreotide can dephosphorylate key signaling molecules involved in cell growth and proliferation pathways. wikipedia.org

The mitogen-activated protein kinase (MAPK) pathway is another significant target. frontiersin.orgmdpi.com Lanreotide has been shown to modulate MAPK activity, which can either inhibit or, in some contexts, transiently activate components of this pathway, ultimately leading to the regulation of cell growth. frontiersin.org The specific outcome of MAPK modulation can depend on the cell type and the specific SSTR subtypes expressed. Inhibition of PTP activity has been shown to be sufficient to initiate a complete MAPK activation program. nih.gov

In vitro models suggest that SSTR activation by somatostatin (B550006) analogs like lanreotide can influence other signal transduction pathways. nih.gov This includes potential effects on the activity of Phospholipase C (PLC), cyclic guanosine (B1672433) monophosphate (cGMP), and Phospholipase A2 (PLA2). nih.gov PLC is an enzyme that cleaves phospholipids (B1166683) to generate second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which are involved in calcium signaling and protein kinase C activation. nih.gov PLA2 enzymes are responsible for hydrolyzing fatty acids from phospholipids, releasing precursors for inflammatory mediators like arachidonic acid. wikipedia.orgmdpi.com While preclinical data suggest a tonic inhibitory effect of cGMP on afferent nerve activity, the precise in vivo relevance and direct mechanisms of lanreotide's action on these specific pathways are still being elucidated. nih.govresearchgate.net

Lanreotide has been observed to influence the Extracellular signal-regulated kinase (ERK1/2) pathway, a component of the broader MAPK signaling cascade. In preclinical models using bronchopulmonary neuroendocrine tumor (BP-NET) cell lines, combination treatments including lanreotide resulted in decreased levels of both phosphorylated ERK (p-ERK) and total ERK. frontiersin.org This suggests that lanreotide can contribute to the suppression of mitogenic signaling through the MAPK/ERK pathway. frontiersin.org

The Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-kB) are critical transcription factors in cellular responses, including inflammation and proliferation. nih.govnih.gov NFAT activation is typically dependent on calcium/calcineurin signaling. mdpi.comnih.gov Given lanreotide's known effects on intracellular calcium, an indirect influence on NFAT is plausible, though direct preclinical evidence remains an area for further investigation. Similarly, while NF-kB is a key regulator of inflammation and cell survival, its direct modulation by lanreotide in preclinical cancer models is not yet fully characterized. nih.gov

Antiproliferative Effects of Lanreotide in In Vitro Cell Models and Animal Models

Lanreotide demonstrates significant antiproliferative effects, which are mediated through both direct and indirect mechanisms. mdpi.comnih.gov These effects have been observed in a variety of preclinical settings.

Direct effects are initiated by the binding of lanreotide to SSTRs (mainly SSTR2 and SSTR5) on tumor cells, which triggers signaling cascades that lead to cell cycle arrest or apoptosis (programmed cell death). mdpi.comnih.gov

Indirect effects involve the inhibition of the secretion of growth factors and hormones that promote tumor growth and the suppression of angiogenesis, the process by which tumors develop their own blood supply. mdpi.com

In vitro studies have shown that lanreotide can inhibit the proliferation of various neuroendocrine tumor (NET) cell lines. For example, in bronchopulmonary NET cell lines (NCI-H720 and NCI-H727), lanreotide demonstrated a modest inhibition of proliferation when used alone. mdpi.comnih.gov However, its effects were significantly enhanced when combined with inhibitors of the PI3K/mTOR pathway, suggesting a synergistic action. frontiersin.orgnih.gov In another study on pancreatic NET cell lines, lanreotide reduced cell numbers in QGP cells but, unexpectedly, had a stimulatory effect on BON cells, highlighting cell-type-specific responses. researchgate.net

| Cell Line | Tumor Type | Observed Effect | Key Finding |

|---|---|---|---|

| NCI-H720, NCI-H727 | Bronchopulmonary Neuroendocrine Tumor (BP-NET) | Modest inhibition of proliferation alone; significant inhibition in combination with PI3K/mTOR inhibitors. mdpi.comnih.gov | Lanreotide's antiproliferative effect is enhanced by targeting parallel growth pathways. nih.gov |

| BON-1 | Pancreatic Neuroendocrine Tumor (pNET) | Increased cell numbers. researchgate.net | Demonstrates cell-type specific and potentially paradoxical growth effects in vitro. researchgate.net |

| QGP-1 | Pancreatic Neuroendocrine Tumor (pNET) | Reduced cell numbers. researchgate.net | Confirms direct antiproliferative potential in a different pNET model. researchgate.net |

| Everolimus-resistant BON-1 | Pancreatic Neuroendocrine Tumor (pNET) | Significant dose-time dependent anti-tumor effect. nih.gov | Lanreotide may overcome resistance to mTOR inhibitors by blocking alternative signaling pathways. nih.gov |

Animal models have further substantiated the antiproliferative activity of lanreotide, forming the basis for its clinical approval in treating certain NETs. These studies have shown that lanreotide can stabilize tumor growth and, in some cases, lead to tumor shrinkage.

Lanreotide Effects on Hormone and Growth Factor Secretion Mechanisms

A primary and well-established effect of lanreotide is the potent inhibition of hormone and growth factor secretion. mdpi.com This action is particularly relevant in the management of hormone-secreting tumors like those in acromegaly and carcinoid syndrome. nih.gov

Lanreotide effectively suppresses the secretion of growth hormone (GH) from the pituitary gland, which in turn reduces the production of insulin-like growth factor 1 (IGF-1) in the liver. This is the principal mechanism for its efficacy in acromegaly. In cases of acromegaly caused by ectopic tumors secreting growth hormone-releasing hormone (GHRH), lanreotide has been shown to suppress GHRH levels, leading to a reduction in both GH and IGF-1. nih.gov

Beyond the GH/IGF-1 axis, lanreotide inhibits the secretion of a wide range of other hormones and peptides from the gastroenteropancreatic system, including insulin, glucagon, gastrin, and serotonin. mdpi.comnih.gov It can also inhibit the secretion of parathyroid hormone-related protein (PTHrP), a key factor in hypercalcemia of malignancy.

Immune System Modulation by Lanreotide (Preclinical and Mechanistic Studies)

Lanreotide acetate (B1210297), a synthetic somatostatin analog, exerts its therapeutic effects not only through direct antitumor actions but also by modulating the immune system. mdpi.comnih.gov Preclinical and mechanistic studies have begun to unravel the intricate ways in which lanreotide interacts with immune cells, influencing their function, survival, and signaling pathways. nih.govnih.gov These investigations provide a foundation for understanding the potential immunotherapeutic role of lanreotide. nih.gov

In vitro studies using T cells from healthy donors have been conducted to assess the direct impact of lanreotide on fundamental T cell activities. nih.govascopubs.org These studies have examined key functions such as cytokine production and apoptosis (programmed cell death). mdpi.comnih.gov

One area of investigation has been the effect of lanreotide on the production of crucial cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) by T cells when stimulated. nih.gov In these experimental settings, lanreotide, at concentrations up to 10 mcM, did not show a significant effect on the production of either IL-2 or IFN-γ induced by PMA/Ionomycin. nih.gov

Furthermore, the survival of lymphocytes in the presence of lanreotide has been evaluated. nih.gov Assays measuring apoptosis, specifically through Caspase 3/7 activity, indicated that lanreotide did not have a statistically significant impact on the survival of these immune cells in vitro. nih.gov

It is important to note that while these in vitro studies on healthy donor T cells did not show significant effects of lanreotide on cytokine production or survival, the in vivo effects may differ due to the complex interactions within the tumor microenvironment. mdpi.comasco.org

The effects of lanreotide on immune cells are mediated through its binding to somatostatin receptors (SSTRs). ascopubs.orgasco.org Characterizing the expression of these receptors on different immune cell subsets is crucial for understanding the selective actions of the drug. nih.gov

Studies have shown that various immune cells, including T lymphocytes, express SSTRs, with the expression pattern varying depending on the cell type and activation state. ascopubs.orgnih.gov In healthy donor T cells, including CD4+ T helper cells, CD8+ cytotoxic T cells, and CD4+CD25+ regulatory T cells, there is a differential expression of SSTR subtypes. ascopubs.orgendocrine-abstracts.org